Adipic acid-d10

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

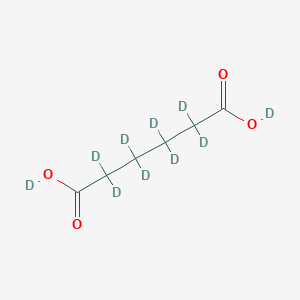

3D Structure

Properties

IUPAC Name |

dideuterio 2,2,3,3,4,4,5,5-octadeuteriohexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2,3D2,4D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRTRBMVRJNCN-YQMDOBQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583744 | |

| Record name | (~2~H_8_)Hexane(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25373-21-1 | |

| Record name | Hexanedioic-2,2,3,3,4,4,5,5-d8 acid-1,6-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25373-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_8_)Hexane(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25373-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Adipic acid-d10 chemical properties

An In-depth Technical Guide to Adipic acid-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterium-labeled form of adipic acid, a dicarboxylic acid of significant industrial importance.[1] In the realm of scientific research and drug development, isotopically labeled compounds like this compound are invaluable tools, primarily utilized as internal standards for quantitative analysis.[2] The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher molecular weight but nearly identical chemical properties to its unlabeled counterpart. This characteristic allows for its precise differentiation in mass spectrometry-based analytical techniques, ensuring accurate quantification of the unlabeled adipic acid in various biological and chemical matrices.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in analytical research.

Core Chemical Properties

This compound is a solid, deuterated organic compound.[3] A summary of its key chemical and physical properties is presented below for easy reference.

| Property | Value | Reference(s) |

| Chemical Name | Hexanedioic-2,2,3,3,4,4,5,5-d8 acid-1,6-d2 | [4] |

| Synonyms | This compound, Deuterated adipic acid, Hexanedioic acid-d10 | [3] |

| Molecular Formula | C6D10O4 | [5] |

| Molecular Weight | 156.20 g/mol | [3][4] |

| CAS Number | 25373-21-1 | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 151-154 °C | [3][6] |

| Boiling Point | 265 °C at 100 mmHg | [3][6] |

| Isotopic Purity | ≥98 atom % D | [3][6] |

| Mass Shift | M+10 | [3][6] |

Spectroscopic Data

| Spectroscopy | Identifier |

| SMILES String | [2H]OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] |

| InChI | 1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2,3D2,4D2/hD2 |

| InChI Key | WNLRTRBMVRJNCN-YQMDOBQVSA-N |

Safety Information

This compound should be handled with care in a laboratory setting. Below is a summary of its key safety classifications.

| Hazard | Classification |

| GHS Pictogram | GHS05 |

| Signal Word | Danger |

| Hazard Statement | H318 (Causes serious eye damage) |

| Precautionary Statements | P280, P305 + P351 + P338 |

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conceptual Synthesis

A generalized workflow for such a synthesis is outlined below.

Caption: A conceptual workflow for the synthesis of this compound.

Application in Quantitative Analysis: Internal Standard Methodology

The primary and most critical application of this compound is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry detection, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Experimental Protocol: Use as an Internal Standard

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of adipic acid in a sample.

1. Preparation of Stock Solutions:

-

Adipic acid (Analyte) Stock Solution: Accurately weigh a known amount of non-labeled adipic acid and dissolve it in a suitable solvent (e.g., methanol, water) to a precise final concentration (e.g., 1 mg/mL).

-

This compound (Internal Standard) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the same solvent to a precise final concentration (e.g., 1 mg/mL).

2. Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a known volume of the analyte stock solution into a series of volumetric flasks.

-

To each calibration standard, add a constant, known amount of the this compound internal standard stock solution.

-

Dilute each standard to the final volume with the appropriate solvent. This will result in a set of standards with varying concentrations of the analyte and a constant concentration of the internal standard.

3. Sample Preparation:

-

Accurately measure a known volume or weight of the sample to be analyzed.

-

Spike the sample with the same constant, known amount of the this compound internal standard stock solution as was added to the calibration standards.

-

Perform any necessary sample extraction, cleanup, or derivatization steps.

4. Instrumental Analysis (GC-MS or LC-MS):

-

Inject the prepared calibration standards and samples into the GC-MS or LC-MS system.

-

Develop a chromatographic method to separate adipic acid and this compound.

-

Set the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of both the analyte (adipic acid) and the internal standard (this compound).

5. Data Analysis:

-

For each injection, determine the peak area for both the analyte and the internal standard.

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area of Analyte / Concentration of Analyte) / (Area of Internal Standard / Concentration of Internal Standard)

-

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

-

For the unknown sample, calculate the ratio of the analyte peak area to the internal standard peak area.

-

Using the calibration curve, determine the concentration of adipic acid in the sample.

The following diagram illustrates the logical workflow for using this compound as an internal standard.

Caption: A logical workflow for quantitative analysis using an internal standard.

Conclusion

This compound is a crucial tool for researchers and professionals in drug development and other scientific fields requiring precise quantification of adipic acid. Its stable isotopic label ensures it behaves almost identically to the unlabeled analyte during sample preparation and chromatographic separation, while its distinct mass allows for unambiguous detection by mass spectrometry. This technical guide has provided a detailed overview of its chemical properties and a foundational understanding of its application as an internal standard, offering a valuable resource for its effective utilization in the laboratory.

References

- 1. Adipic acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound 98 atom % D | 25373-21-1 [sigmaaldrich.com]

- 4. Hexanedioic-2,2,3,3,4,4,5,5-d8 acid-1,6-d2 | C6H10O4 | CID 16212946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 己二酸-d10 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

In-Depth Technical Guide to Adipic Acid-d10 (CAS Number 25373-21-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Adipic acid-d10, a deuterated form of adipic acid, widely utilized in scientific research and development. This document details its chemical and physical properties, its primary applications with a focus on its role as an internal standard in analytical chemistry, and provides an illustrative experimental protocol for its use.

Core Properties and Specifications

This compound, also known as hexanedioic acid-d10, is a stable isotope-labeled version of adipic acid where ten hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 25373-21-1 | [1] |

| Linear Formula | DO₂C(CD₂)₄CO₂D | [1] |

| Molecular Weight | 156.20 g/mol | [1] |

| Appearance | White solid | |

| Melting Point | 151-154 °C | |

| Boiling Point | 265 °C at 100 mmHg | |

| Isotopic Purity | ≥98 atom % D | |

| Solubility | Information not available |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods.[2] The co-elution of the deuterated standard with the endogenous, non-labeled analyte allows for accurate quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. This is particularly crucial in complex biological matrices such as urine and plasma.

While less common, deuterated compounds like this compound can also be used as tracers in metabolic studies to investigate the fate of adipic acid in biological systems.[2] Such studies can provide insights into fatty acid oxidation pathways and their dysregulation in various diseases.[3]

Experimental Protocols

Illustrative Experimental Protocol: Quantification of Adipic Acid in Urine using GC-MS with this compound as an Internal Standard

This protocol is a composite representation based on established methods for the analysis of urinary organic acids.

1. Sample Preparation and Extraction:

-

To a 1 mL aliquot of urine, add a known amount of this compound solution as the internal standard.

-

Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.

-

Extract the organic acids from the acidified urine using 3 mL of ethyl acetate. Vortex the mixture for 2 minutes and then centrifuge to separate the layers.

-

Carefully transfer the upper ethyl acetate layer to a clean tube.

-

Repeat the extraction process with another 3 mL of ethyl acetate and combine the organic layers.

-

Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.

2. Derivatization (Silylation):

-

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Seal the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives of the organic acids.[1]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp to 200°C at 10°C/min

-

Ramp to 280°C at 20°C/min, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Spectrometry Mode: Selected Ion Monitoring (SIM)

-

Adipic acid-TMS derivative: Monitor characteristic ions (e.g., m/z 289, 147)

-

This compound-TMS derivative: Monitor characteristic ions (e.g., m/z 297, 147)

-

4. Quantification:

-

A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of adipic acid and a constant concentration of this compound.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

-

The concentration of adipic acid in the unknown samples is then determined from this calibration curve.

Visualizations

References

- 1. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of dicarboxylic acids in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tracer-based lipidomics enables the discovery of disease-specific candidate biomarkers in mitochondrial β-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Adipic Acid-d10 for Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Adipic acid-d10, focusing on its application as an internal standard in quantitative analytical methodologies. The document outlines its key physicochemical properties in comparison to its non-deuterated analogue and presents a detailed experimental protocol for its use in gas chromatography-mass spectrometry (GC-MS).

Core Concepts: Isotope Dilution Mass Spectrometry

This compound is a stable isotope-labeled version of adipic acid, where ten hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS). The principle of IDMS relies on the addition of a known quantity of the stable isotope-labeled standard to a sample. The labeled and unlabeled compounds are chemically identical and thus exhibit the same behavior during sample preparation, extraction, and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during the analytical process.

Data Presentation: Physicochemical Properties

A summary of the key quantitative data for this compound and its non-deuterated counterpart, Adipic acid, is presented below for easy comparison.

| Property | This compound | Adipic Acid |

| Molecular Weight | 156.20 g/mol [1][2][3][4] | 146.14 g/mol [5][6][7][8][9][10] |

| Chemical Formula | C6D10O4[2][3] | C6H10O4[5][6][7][8][9][10] |

| Linear Formula | DO2C(CD2)4CO2D[1][4] | HOOC(CH2)4COOH[5][9] |

| CAS Number | 25373-21-1[1][2][3][4] | 124-04-9[6][8][10] |

| Isotopic Purity | 98 atom % D[1][4] | Not Applicable |

| Melting Point | 151-154 °C[1][4] | 152 °C[9][11] |

| Boiling Point | 265 °C at 100 mmHg[1][4] | 337.5 °C at 760 mmHg[5] |

| Appearance | White to off-white solid[2] | White crystalline solid[5][11] |

| Solubility | Soluble in methanol, ethanol | Soluble in alcohol, acetone; slightly soluble in water[6][12] |

Experimental Protocols: Quantification of Adipic Acid in Biological Samples using GC-MS

This section details a representative protocol for the quantification of adipic acid in a biological matrix (e.g., plasma or urine) using this compound as an internal standard, followed by GC-MS analysis.

1. Materials and Reagents:

-

Adipic Acid (analytical standard)

-

This compound (internal standard)

-

Ethyl acetate (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Methanol (HPLC grade)

-

Deionized water

-

Biological matrix (e.g., plasma, urine)

2. Standard Solution Preparation:

-

Adipic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of adipic acid in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the adipic acid stock solution with methanol to achieve a concentration range that covers the expected analyte concentrations in the samples.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL) in methanol.

3. Sample Preparation and Extraction:

-

To 100 µL of the biological sample (or calibration standard), add 10 µL of the this compound internal standard spiking solution.

-

Acidify the sample by adding 10 µL of 1M HCl.

-

Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

-

Repeat the extraction step with another 500 µL of ethyl acetate and combine the organic layers.

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

4. Derivatization:

-

To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.

-

Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the formation of trimethylsilyl (TMS) derivatives.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

5. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Adipic acid (as TMS derivative): m/z specific to the derivatized analyte.

-

This compound (as TMS derivative): m/z specific to the derivatized internal standard.

-

-

6. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the adipic acid derivative to the peak area of the this compound derivative against the concentration of the calibration standards.

-

Determine the concentration of adipic acid in the biological samples by interpolating the peak area ratios from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol.

Caption: Workflow for Adipic Acid Quantification.

Caption: Principle of Isotope Dilution Analysis.

References

- 1. 己二酸-d10 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound D 98atom 25373-21-1 [sigmaaldrich.com]

- 5. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Adipic acid | 124-04-9 [chemicalbook.com]

- 7. Adipic Acid | Fisher Scientific [fishersci.com]

- 8. CAS 124-04-9: Adipic acid | CymitQuimica [cymitquimica.com]

- 9. Characteristics and Applications of Adipic Acid - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 10. Adipic acid Cas no 124-04-9 Manufacturer, Supplier, Exporter, Mumbai, India [mubychem.net]

- 11. Adipic acid - American Chemical Society [acs.org]

- 12. cameo.mfa.org [cameo.mfa.org]

An In-depth Technical Guide to the Physical Characteristics of Adipic Acid-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical characteristics of Adipic acid-d10, a deuterated analog of adipic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The information is presented to facilitate a clear understanding of its physical properties, with a focus on quantitative data, experimental methodologies, and the influence of isotopic substitution.

Introduction

This compound, with the chemical formula C6D10O4, is a stable isotope-labeled version of adipic acid where all ten hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution makes it a valuable tool in various scientific applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Understanding its physical properties is crucial for its effective use in these applications.

General and Physical Properties

The physical properties of this compound are influenced by the presence of deuterium. While specific experimental data for the deuterated form is not always readily available, the properties of its non-deuterated counterpart, adipic acid, serve as a reliable baseline. The primary differences arise from the greater mass of deuterium compared to protium, which affects bond vibrational energies and intermolecular forces.[3]

Isotopic Effects on Physical Properties

Deuterium substitution is known to cause slight changes in the physical properties of molecules. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a lower zero-point energy.[4] This can result in subtle differences in melting point, boiling point, and solubility. For instance, heavy water (D₂O) has a slightly higher boiling point than regular water (H₂O).[5] While the exact magnitude of these effects on this compound is not extensively documented in publicly available literature, a general understanding of these principles is important.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C6D10O4 | [1] |

| Molecular Weight | 156.20 g/mol | |

| CAS Number | 25373-21-1 | [6] |

| Appearance | White to off-white solid | |

| Isotopic Purity | ≥98 atom % D |

Thermal Properties

The thermal properties of this compound, such as its melting and boiling points, are critical for its handling, storage, and application in various experimental setups.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. The literature and supplier data for this compound often cite the melting point range of the non-deuterated form. Deuteration can lead to a slight decrease in the melting point.[4]

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Similar to the melting point, the boiling point of this compound is expected to be slightly different from its non-deuterated analog due to isotopic effects. Heavier isotopes can lead to a slight increase in the boiling point.[5][7]

Table 2: Thermal Properties of this compound

| Property | Value | Notes | Source(s) |

| Melting Point | 151-154 °C | This is the literature value for adipic acid; the value for the d10 version is expected to be very similar. | |

| Boiling Point | 265 °C at 100 mmHg | This is the literature value for adipic acid; the value for the d10 version is expected to be very similar. |

Solubility

The solubility of a compound in various solvents is a fundamental physical property that dictates its utility in different experimental conditions. The solubility of adipic acid is well-characterized, and this information can be largely extrapolated to this compound, keeping in mind potential minor isotopic effects. Deuterium substitution can slightly affect solubility, with some studies showing that deuterated compounds can be slightly more soluble in nonpolar solvents.[8]

Table 3: Solubility Data (for Adipic Acid)

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 1.44 g/100 mL | 15 | [9] |

| Water | 2.4 g/100 mL | 25 | [10] |

| Water | 160 g/100 mL | 100 | [10] |

| Methanol | Very soluble | - | [10] |

| Ethanol | Very soluble | - | [10] |

| Acetone | Soluble | - | [10] |

| Acetic Acid | Soluble | - | [10] |

| Cyclohexane | Slightly soluble | - | [10] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. While comprehensive spectral data for the deuterated form is not always published, data for the non-deuterated form is widely available and provides a basis for understanding the expected spectra of the d10 analog. The primary differences will be observed in the regions corresponding to C-H vibrations in IR and the absence of proton signals in ¹H NMR.

-

¹H NMR: The ¹H NMR spectrum of fully deuterated this compound is expected to show no signals, confirming the high level of isotopic enrichment. Any residual proton signals would indicate incomplete deuteration. For non-deuterated adipic acid, characteristic peaks are observed around 1.5-2.2 ppm for the -CH2- protons and 11-12 ppm for the carboxylic acid protons.[11]

-

¹³C NMR: The ¹³C NMR spectrum of this compound will show signals for the carbonyl carbons and the deuterated methylene carbons. The chemical shifts are expected to be very similar to those of non-deuterated adipic acid, which shows peaks around 25-30 ppm for the -CH2- carbons and 170-180 ppm for the carbonyl carbons.[11]

-

IR Spectroscopy: The IR spectrum of this compound will be significantly different from that of adipic acid, particularly in the C-H stretching region (typically around 2850-3000 cm⁻¹). These vibrations will be replaced by C-D stretching vibrations, which occur at lower frequencies (around 2100-2250 cm⁻¹) due to the heavier mass of deuterium. The O-H stretch of the carboxylic acid will be replaced by an O-D stretch, also at a lower frequency.

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak at m/z 156, which is 10 mass units higher than that of non-deuterated adipic acid (m/z 146). This mass shift is a definitive characteristic of the deuterated compound.

Experimental Protocols

The following are generalized experimental protocols for determining the key physical characteristics of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Determination of Solubility

The solubility of this compound in a given solvent can be determined by the equilibrium saturation method.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

-

The saturated solution is allowed to stand, and a known volume of the clear supernatant is carefully removed.

-

The amount of dissolved this compound in the aliquot is determined by a suitable analytical technique, such as gravimetric analysis (after solvent evaporation) or by a spectroscopic method.

-

The solubility is then calculated and expressed in units such as g/100 mL or mol/L.

Logical Relationships of Physical Characteristics

The physical characteristics of this compound are interconnected. The molecular structure and the isotopic substitution of deuterium for protium are the fundamental determinants of its macroscopic properties.

Caption: Interrelationship of this compound's properties.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. google.com [google.com]

- 4. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. youtube.com [youtube.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. The Influence of Deuterium Isotope Effects on Structural Rearrangements, Ensemble Equilibria, and Hydrogen Bonding in Protic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adipic acid - Wikipedia [en.wikipedia.org]

- 11. brainly.com [brainly.com]

A Technical Guide to the Isotopic Purity of Adipic Acid-d10

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Adipic acid-d10, a crucial deuterated internal standard used in mass spectrometry-based quantitative analyses. This document outlines the synthesis, potential impurities, and detailed analytical methodologies for determining the isotopic enrichment of this compound, ensuring its suitability for sensitive research and drug development applications.

Quantitative Data on Isotopic and Chemical Purity

The isotopic purity of this compound is a critical parameter for its use as an internal standard. Commercially available this compound typically exhibits a high degree of deuterium enrichment.[1][2] However, the synthesis and purification processes can result in the presence of both isotopic and chemical impurities.

Table 1: Summary of Isotopic and Chemical Purity of this compound

| Parameter | Typical Specification/Value | Description |

| Isotopic Purity | ||

| Deuterium Enrichment | ≥ 98 atom % D | The percentage of deuterium atoms at the labeled positions.[1][2] |

| Major Isotopologue | d10 | The fully deuterated Adipic acid molecule. |

| Minor Isotopologues | d9, d8, etc. | Adipic acid molecules with fewer than ten deuterium atoms, resulting from incomplete deuteration or back-exchange. Their presence is typically low but should be quantified. |

| Chemical Purity | ||

| Chemical Identity | Conforms to the structure of this compound | Verified by spectroscopic methods such as NMR and Mass Spectrometry. |

| Purity by Analysis | ≥ 98% | The percentage of the desired deuterated compound relative to all chemical entities in the sample. |

| Potential Chemical Impurities | Deuterated Glutaric acid, Deuterated Succinic acid, Deuterated Pimelic acid | These are common byproducts in the synthesis of adipic acid and are likely to be present in their deuterated forms in the final product. |

Synthesis of this compound

A definitive, publicly available, detailed protocol for the synthesis of this compound is not readily found in scientific literature. However, a representative synthesis can be adapted from the well-established industrial production of unlabeled adipic acid, which primarily involves the oxidation of cyclohexane.[3][4][5][6] The most plausible route for this compound synthesis starts with a fully deuterated precursor, such as cyclohexane-d12.

The synthesis is typically a two-step process:

-

Oxidation of Cyclohexane-d12 to a Ketone-Alcohol (KA) Oil Mixture: Cyclohexane-d12 is first oxidized, often using a catalyst like cobalt or manganese, in the presence of air to produce a mixture of cyclohexanone-d10 and cyclohexanol-d11.[4]

-

Oxidation of KA Oil to this compound: The resulting "KA oil" is then oxidized using a strong oxidizing agent, such as nitric acid, to yield this compound.[6]

Experimental Protocols for Purity Assessment

The determination of isotopic and chemical purity of this compound requires robust analytical techniques. High-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy are the primary methods employed.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This method allows for the separation and quantification of different isotopologues based on their precise mass-to-charge ratios.

Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (e.g., 1 mg).

-

Dissolve in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to create a stock solution.

-

Further dilute the stock solution to a final concentration suitable for the mass spectrometer (e.g., 1 µg/mL).

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).

-

Inject the sample onto an appropriate LC column (e.g., C18) to separate the analyte from any non-volatile impurities.

-

Acquire mass spectra in full scan mode with high resolution (>10,000) to resolve the isotopic peaks of this compound and its less-deuterated analogues.

-

Electrospray ionization (ESI) in negative ion mode is typically suitable for dicarboxylic acids.

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of each expected isotopologue (e.g., d10, d9, d8, etc.).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

The overall isotopic enrichment (atom % D) can be calculated from the weighted average of the deuterium content of all measured isotopologues.

-

Isotopic and Chemical Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a powerful technique for determining the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[7][8][9] For isotopic purity, the residual proton signals in the deuterated compound are quantified.

Protocol:

-

Sample Preparation:

-

Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

-

Accurately weigh a precise amount of the this compound sample into the same NMR tube.

-

Add a deuterated solvent (e.g., DMSO-d6 or Methanol-d4) to dissolve both the sample and the internal standard. Ensure complete dissolution.

-

-

Instrumentation and Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure proper acquisition parameters for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified, and a sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the well-resolved signal of the internal standard and the residual proton signals in the this compound spectrum.

-

The chemical purity can be calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

sample refers to this compound

-

std refers to the internal standard

-

-

The isotopic purity (atom % D) can be estimated by quantifying the very small residual ¹H signals corresponding to the non-deuterated positions.

-

Mandatory Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its quality control assessment.

References

- 1. This compound D 98atom 25373-21-1 [sigmaaldrich.com]

- 2. 己二酸-d10 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. Boosting one-step conversion of cyclohexane to adipic acid by NO2 and VPO composite catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rssl.com [rssl.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to Adipic Acid-d10 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Adipic acid-d10, a deuterated analog of adipic acid. This guide is intended to assist in sourcing high-purity this compound and to provide foundational methodologies for its use in experimental settings.

Supplier and Product Specifications

The procurement of high-quality stable isotope-labeled compounds is critical for the accuracy and reproducibility of experimental results. Several reputable suppliers offer this compound. A summary of their product specifications is presented below for easy comparison.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Sizes |

| Sigma-Aldrich | This compound | 25373-21-1 | 156.20 | 98 atom % D | Not specified | 1 g, 5 g[1] |

| MedChemExpress | This compound | 25373-21-1 | 156.20 | Not specified | 99.93% | 5 mg, 10 mg, 25 mg |

| Pharmaffiliates | This compound | 25373-21-1 | 156.2 | Not specified | Not specified | Inquire for details[2] |

| Santa Cruz Biotechnology | This compound | 25373-21-1 | 156.20 | Not specified | Not specified | Inquire for details[3] |

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses (GC-MS and LC-MS) and as a tracer in metabolic research. Below are detailed, generalized methodologies for its application.

Use as an Internal Standard in LC-MS/MS

Objective: To accurately quantify endogenous adipic acid in biological samples.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).

-

Prepare a series of calibration curve standards of non-labeled adipic acid at known concentrations.

-

-

Sample Preparation (Protein Precipitation & Extraction):

-

To 100 µL of biological sample (e.g., plasma, serum, tissue homogenate), add a known amount of the this compound internal standard stock solution.

-

Add 3 volumes of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube.

-

Dry the supernatant under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample and calibration standards onto an appropriate liquid chromatography column (e.g., a C18 reversed-phase column).

-

Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both adipic acid and this compound.

-

Use as an Internal Standard in GC-MS

Objective: To quantify adipic acid in samples that are amenable to gas chromatography.

Methodology:

-

Derivatization:

-

Adipic acid is a polar molecule and requires derivatization to increase its volatility for GC analysis. Silylation is a common derivatization method.

-

To the dried sample extract containing the analyte and the this compound internal standard, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

-

Incubate the mixture at a suitable temperature (e.g., 70°C) for a specified time to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample onto a GC column suitable for fatty acid analysis (e.g., a DB-5ms column).

-

The mass spectrometer can be operated in selected ion monitoring (SIM) mode to detect characteristic ions of the derivatized adipic acid and this compound.

-

Sample Preparation for NMR Spectroscopy

Objective: To use this compound as a reference or for structural confirmation.

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., Deuterium oxide (D₂O), Chloroform-d (CDCl₃), DMSO-d₆).

-

Sample Dissolution: Dissolve an appropriate amount of this compound in the chosen deuterated solvent in a clean, dry NMR tube. The concentration will depend on the specific experiment and the spectrometer's sensitivity.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle heating may be necessary.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.

Visualizing Workflows and Pathways

Procurement and Utilization Workflow

The following diagram illustrates a typical workflow for sourcing and using this compound in a research setting.

Hypothetical Metabolic Signaling Pathway

Adipic acid is a dicarboxylic acid that can be involved in cellular metabolism, particularly under certain pathological conditions associated with metabolic disorders. The diagram below illustrates a hypothetical signaling pathway where a metabolite of adipic acid could influence cellular processes.

References

Safety and Handling of Adipic Acid-d10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Adipic acid-d10. While specific toxicological and safety data for the deuterated form is limited, the information presented here is based on the well-established safety profile of its non-deuterated analogue, Adipic acid, supplemented with general guidelines for handling deuterated compounds. Deuterated compounds are generally considered to have low toxicity and are not radioactive.[1] However, their physicochemical properties can differ from their non-deuterated counterparts, necessitating careful handling.[1]

Chemical and Physical Properties

This compound is the deuterated form of Adipic acid, a white, crystalline, and odorless solid.[2][3] It is a dicarboxylic acid with key applications in chemical synthesis, including as a precursor for the production of nylon.[2][4] The primary hazard associated with Adipic acid is the potential for serious eye damage.[5][6]

| Property | Value | References |

| Chemical Formula | DO₂C(CD₂)₄CO₂D | |

| CAS Number | 25373-21-1 | |

| Molecular Weight | 156.20 g/mol | |

| Appearance | White crystalline solid/powder | [2][3][7] |

| Melting Point | 151-154 °C | |

| Boiling Point | 265 °C at 100 mmHg | |

| Flash Point | 196 °C (384.8 °F) - closed cup | |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and acetone. Slightly soluble in water and cyclohexane. Insoluble in benzene and ligroin. | [8] |

| pH | 2.7 (saturated solution) | [8] |

| Isotopic Purity | 98 atom % D |

Hazard Identification and Classification

This compound is classified as causing serious eye damage.[5][6] Fine dust particles may form an explosive mixture with air and can irritate the respiratory system.[9][10]

| Hazard | Classification | Pictogram | Signal Word | Hazard Statement |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage. | |

| Aquatic Hazard (Acute) | Category 3 | None | None | H402: Harmful to aquatic life. |

Data derived from the safety information for Adipic acid.

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and to maintain the integrity of this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the appropriate PPE.

| PPE | Specification | Rationale | References |

| Eye Protection | Safety glasses with side-shields or chemical goggles. | To prevent serious eye damage from dust or splashes. | [1][5][11] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. | [5][12] |

| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. | To minimize skin exposure. | [10][12] |

| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) if dust is generated. | To prevent respiratory tract irritation from inhaling dust. | [11] |

A logical workflow for selecting the appropriate PPE is illustrated below.

Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[1][12]

-

Avoid generating dust during handling.[12][13] Use appropriate tools for transferring the solid.

-

Grounding and bonding of equipment are necessary when transferring large quantities to prevent static discharge.[5]

-

Avoid contact with skin, eyes, and clothing.[13]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Storage

Proper storage is essential to maintain the chemical and isotopic integrity of this compound.

-

Keep containers tightly closed to prevent moisture absorption and contamination.[10][14] Many deuterated compounds are hygroscopic.[15]

-

Store away from incompatible materials such as strong oxidizing agents, reducing agents, and alkalis.[12]

-

For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[16]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention if symptoms persist.

| Exposure Route | First Aid Measures | References |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. | [5] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. | [5][13] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. | [5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. | [5] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Cleanup Procedures:

-

For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[13]

-

For major spills, alert emergency responders.[13]

-

Prevent the spilled material from entering drains or waterways.[5][7]

Toxicological Information

| Toxicity Metric | Value | Species | Route | References |

| LD50 | 5,560 mg/kg | Rat | Oral | [17] |

| LD50 | >7,940 mg/kg | Rabbit | Dermal | [18] |

| LC50 | >7.7 mg/L | Rat | Inhalation (4h) | [18] |

Key Health Effects:

-

Serious Eye Damage: Causes serious eye irritation and potential for severe damage.[5][6][18]

-

Skin Irritation: May cause mild skin irritation upon prolonged or repeated contact.[13][18]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[10][11]

Disposal Considerations

Deuterated waste should be treated as hazardous chemical waste.[1] Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it into the environment.[7]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, general best practices for handling deuterated compounds in a research setting should be followed.

General Protocol for Preparing a Solution of this compound:

-

Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven to remove any residual moisture, which can lead to H/D exchange and compromise isotopic purity.[15]

-

Inert Atmosphere: Whenever possible, handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture.[15]

-

Weighing: Accurately weigh the required amount of this compound in a tared and dried container.

-

Dissolution: Add the desired deuterated or non-deuterated solvent to the solid. If using a deuterated solvent, ensure it is of high purity and handled under an inert atmosphere.

-

Mixing: Gently agitate the mixture until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.

-

Storage of Solution: Store the prepared solution in a tightly sealed container, protected from light if necessary, and at the appropriate temperature as determined by the stability of the compound in the chosen solvent.[14] For aqueous stock solutions, filtration through a 0.22 µm filter is recommended before use.[16]

This in-depth guide provides a framework for the safe handling and use of this compound in a research and development setting. Adherence to these guidelines will help to ensure a safe working environment and maintain the integrity of the compound. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier for the most up-to-date information.

References

- 1. benchchem.com [benchchem.com]

- 2. Adipic acid - Wikipedia [en.wikipedia.org]

- 3. Characteristics and Applications of Adipic Acid - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 4. ADIPIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

- 7. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cameo.mfa.org [cameo.mfa.org]

- 9. ADIPIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. How Should Adipic Acid Be Handled Safely? - TAINUO CHEMICAL [sinotainuo.com]

- 11. lanxess.com [lanxess.com]

- 12. Preparation Methods, Storage and Transportation of Adipic Products - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. redox.com [redox.com]

- 18. download.basf.com [download.basf.com]

Adipic Acid-d10: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the information typically found on a Certificate of Analysis (CoA) for Adipic acid-d10. This compound, the deuterated form of adipic acid, serves as a crucial internal standard in quantitative analytical methods such as NMR, GC-MS, and LC-MS, aiding in the precise quantification of its non-labeled counterpart in various matrices.[1] This document outlines the key chemical and physical properties, details common analytical testing methodologies, and presents data in a clear, structured format to support its application in research and drug development.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application. The following tables summarize the key identifiers and physicochemical characteristics of this stable isotope-labeled compound.

| Identifier | Value |

| Chemical Name | Hexanedioic acid-d10 |

| Synonym(s) | Deuterated adipic acid |

| CAS Number | 25373-21-1[2][3][4] |

| Molecular Formula | C₆D₁₀O₄[3] |

| Linear Formula | DO₂C(CD₂)₄CO₂D[2] |

| Molecular Weight | 156.20 g/mol [2][3] |

| InChI Key | WNLRTRBMVRJNCN-YQMDOBQVSA-N[2] |

| Physicochemical Property | Value |

| Form | Solid[2][5] |

| Appearance | White crystalline powder[6][7][8] |

| Melting Point | 151-154 °C[2][5] |

| Boiling Point | 265 °C at 100 mmHg[2][5] |

| Solubility | Very soluble in methanol and ethanol; soluble in acetone and acetic acid; slightly soluble in water and cyclohexane.[7][8] |

| Isotopic Purity | ≥98 atom % D[2][5] |

| Mass Shift | M+10[2] |

Analytical Testing and Experimental Protocols

The quality and purity of this compound are confirmed through a series of analytical tests. While specific parameters may vary by manufacturer and batch, the following sections detail the general methodologies employed.

Purity Determination by Titration

An assay to determine the chemical purity of adipic acid can be performed via titration.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 60 mg of Adipic Acid and dissolve it in 50 mL of water.[9]

-

Titration: Add 0.2 mL of phenolphthalein as an indicator.[9] Titrate the solution with a standardized 0.1 N sodium hydroxide solution until a persistent pale pink endpoint is achieved.[9]

-

Calculation: Each milliliter of 0.1 N sodium hydroxide is equivalent to 7.31 mg of C₆H₁₀O₄.[9]

Isotopic Purity by Mass Spectrometry

Mass spectrometry (MS) is employed to confirm the isotopic enrichment of deuterium in this compound.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The molecules are ionized, for example, by electrospray ionization (ESI) in LC-MS, which would likely produce a deprotonated molecular ion [M-H]⁻.[10]

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For this compound, the deprotonated molecular ion would be expected at approximately m/z 155.

-

Data Interpretation: The mass spectrum is analyzed to determine the relative abundance of the deuterated species compared to any residual non-deuterated adipic acid (expected [M-H]⁻ at m/z 145) and other isotopic variants.[10]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure and the positions of deuterium labeling.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum of fully deuterated this compound, the proton signals corresponding to the carbon backbone should be absent or significantly diminished.

-

Spectral Analysis: The absence of proton signals at chemical shifts corresponding to the methylene groups (typically around 1.5-2.2 ppm for adipic acid) confirms the high degree of deuteration.[11] The ¹³C NMR spectrum will show signals for the carboxyl and methylene carbons.

Impurity Profile

A Certificate of Analysis will also typically report the presence and quantity of any significant impurities. For adipic acid, common process-related impurities include glutaric acid and succinic acid.[3] These are often analyzed by chromatographic methods such as HPLC or GC-MS.

| Potential Impurity | Typical Analytical Method |

| Glutaric Acid | HPLC, GC-MS[10] |

| Succinic Acid | HPLC, GC-MS[10] |

Safety and Handling

Adipic acid is a mild skin irritant.[7] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

This technical guide is intended to provide a representative overview of the data and methodologies associated with a Certificate of Analysis for this compound. For specific lot information, always refer to the CoA provided by the supplier.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 己二酸-d10 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 己二酸-d10 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Adipic acid - Wikipedia [en.wikipedia.org]

- 8. Characteristics and Applications of Adipic Acid - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 9. Adipic Acid [drugfuture.com]

- 10. pragolab.cz [pragolab.cz]

- 11. bmse000424 Adipic Acid at BMRB [bmrb.io]

Methodological & Application

Application Note: Quantification of Adipic Acid in Human Urine using Adipic Acid-d10 as an Internal Standard by LC-MS/MS

Abstract

This application note presents a detailed and robust method for the quantitative analysis of adipic acid in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Adipic acid-d10, is employed. The protocol outlines procedures for sample preparation, specifies the necessary LC-MS/MS parameters, and includes comprehensive validation data. This method is highly suitable for clinical research, toxicology studies, and various drug development applications where precise measurement of adipic acid is critical.

Introduction

Adipic acid is a dicarboxylic acid that can be found in biological matrices as a metabolite. Its quantification in urine is of significant interest in clinical and metabolic research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This approach effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the reliability of the results.[1] This application note provides a comprehensive protocol for the accurate and precise quantification of adipic acid in human urine.

Principle of the Method

The methodology involves the addition of a known concentration of this compound to urine samples. Following a straightforward sample preparation procedure, the extract is analyzed by LC-MS/MS. The chromatographic separation of adipic acid and its deuterated internal standard is followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve, from which the concentration of adipic acid in the unknown samples is determined.

Materials and Reagents

-

Analytes and Standards:

-

Adipic acid (≥99% purity)

-

This compound (≥98% atom D)

-

-

Solvents and Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human urine (drug-free)

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Adipic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of adipic acid and dissolve it in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Adipic Acid Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the adipic acid stock solution with a 50:50 mixture of methanol and water. These will be used to spike into the blank urine matrix to create calibration standards.

-

This compound Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 10 µg/mL.

Sample Preparation

A simple protein precipitation method is employed for the extraction of adipic acid from human urine.

-

Sample Thawing: Thaw frozen urine samples at room temperature.

-

Internal Standard Spiking: To 100 µL of each urine sample (calibrators, quality controls, and unknowns), add 10 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly.

-

Protein Precipitation: Add 400 µL of cold acetonitrile to each sample.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| MRM Transitions | See Table below |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Adipic Acid | 145.1 | 101.1 | 100 | 15 |

| This compound | 155.2 | 110.1 | 100 | 15 |

Note: Collision energy and other MS parameters may require optimization for different mass spectrometers.

Method Validation Data

The following tables summarize the performance characteristics of this method, demonstrating its suitability for the quantitative analysis of adipic acid in human urine.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | R² |

| Adipic Acid | 10 - 5000 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 10 | < 15 | < 15 | 85 - 115 |

| Low QC | 30 | < 10 | < 10 | 90 - 110 |

| Mid QC | 500 | < 10 | < 10 | 90 - 110 |

| High QC | 4000 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) |

| Low QC | 30 | > 85 |

| Mid QC | 500 | > 85 |

| High QC | 4000 | > 85 |

Visualizations

Caption: Workflow for the preparation of urine samples.

Caption: Logic of quantification using an internal standard.

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable, accurate, and precise means for the quantification of adipic acid in human urine. The straightforward sample preparation and robust analytical performance make this method well-suited for high-throughput applications in clinical and research settings.

References

Application Note: Quantitative Analysis of Adipic Acid in Biological Matrices using Adipic acid-d10 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid is a dicarboxylic acid that is utilized in various industrial applications and is also found in biological systems as a metabolite. Accurate quantification of adipic acid in biological matrices such as urine and plasma is crucial for various research and clinical applications, including the study of metabolic disorders and monitoring exposure to certain chemicals. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of adipic acid. However, due to its low volatility and polar nature, derivatization is required prior to GC-MS analysis. The use of a stable isotope-labeled internal standard, such as Adipic acid-d10, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of adipic acid in biological samples using this compound as an internal standard.

Principle

The method involves the extraction of adipic acid and the internal standard, this compound, from the biological matrix. This is followed by a derivatization step to convert the non-volatile dicarboxylic acids into their more volatile trimethylsilyl (TMS) esters. The derivatized sample is then analyzed by GC-MS in Selected Ion Monitoring (SIM) mode for sensitive and specific quantification.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of adipic acid and its deuterated internal standard after silylation.

| Parameter | Adipic Acid (Analyte) | This compound (Internal Standard) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Derivative | Adipic acid, bis(trimethylsilyl) ester | This compound, bis(trimethylsilyl) ester |

| Molecular Weight of Derivative | 290.1 g/mol | 300.2 g/mol |

| Quantifier Ion (m/z) | 289 ([M-CH3]+) | 299 ([M-CH3]+) |

| Qualifier Ion 1 (m/z) | 147 | 147 |

| Qualifier Ion 2 (m/z) | 173 | 183 |

| Expected Retention Time | ~ 10 - 15 min (depending on GC conditions) | ~ 10 - 15 min (slightly earlier than non-deuterated) |

| Limit of Detection (LOD) | 1-5 µg/L | Not Applicable |

| Limit of Quantitation (LOQ) | 5-15 µg/L | Not Applicable |

Note: The exact retention times and m/z values may vary depending on the specific GC-MS instrument and analytical conditions. The provided LOD and LOQ are representative values and should be experimentally determined for each specific assay.

Experimental Protocols

Materials and Reagents

-

Adipic acid certified standard

-

This compound (≥98 atom % D)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Deionized water

-

Biological matrix (e.g., urine, plasma)

Equipment

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Autosampler

-

GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

-

Centrifuge

-

Vortex mixer

-

Heating block or oven

-

Nitrogen evaporator

-

Glass vials with PTFE-lined caps

Sample Preparation (from Urine)

-

Sample Collection and Storage: Collect urine samples in sterile containers and store at -80°C until analysis.

-

Internal Standard Spiking: Thaw urine samples on ice. To 1 mL of urine in a glass tube, add a known amount of this compound working solution (e.g., 10 µL of a 10 µg/mL solution).

-

Acidification: Acidify the sample to a pH of less than 2 by adding 5M HCl.[4]

-

Extraction:

-

Add 2 mL of ethyl acetate to the acidified urine sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Repeat the extraction step with another 2 mL of ethyl acetate and combine the organic layers.

-

-

Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization

-

To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[5][6]

-

Cap the vial tightly and vortex for 1 minute.

-

Heat the mixture at 70°C for 30 minutes in a heating block or oven.[7]

-

Cool the vial to room temperature.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis

-

GC Conditions (Representative):

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp to 200°C at 10°C/min

-

Ramp to 280°C at 20°C/min, hold for 5 minutes

-

-

-

MS Conditions (Representative):

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

Adipic acid (TMS derivative): m/z 289 (quantifier), 147, 173 (qualifiers)

-

This compound (TMS derivative): m/z 299 (quantifier), 147, 183 (qualifiers)

-

-

Data Analysis and Quantification

-

Integrate the peak areas of the quantifier ions for both adipic acid and this compound.

-

Calculate the response ratio (Peak Area of Adipic Acid / Peak Area of this compound).

-

Prepare a calibration curve by analyzing a series of calibration standards containing known concentrations of adipic acid and a constant concentration of this compound. Plot the response ratio against the concentration of adipic acid.

-

Determine the concentration of adipic acid in the unknown samples by interpolating their response ratios on the calibration curve.

Workflow and Pathway Diagrams

Figure 1. Experimental workflow for the quantitative analysis of adipic acid.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of adipic acid in biological matrices using this compound as an internal standard with GC-MS. The described method, which includes liquid-liquid extraction and silylation, offers high sensitivity, specificity, and accuracy. This protocol can be adapted by researchers and scientists for various applications in metabolomics, clinical diagnostics, and toxicology studies. It is recommended to perform method validation in the specific biological matrix of interest to ensure performance characteristics meet the requirements of the intended application.

References

- 1. metbio.net [metbio.net]

- 2. lipidmaps.org [lipidmaps.org]

- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. erndim.org [erndim.org]

- 5. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 7. aurametrix.weebly.com [aurametrix.weebly.com]

Application Notes and Protocols for Quantitative NMR using Adipic Acid-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction